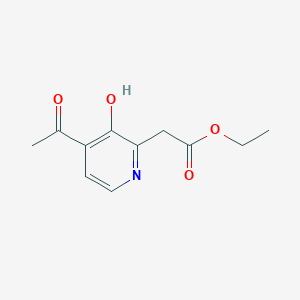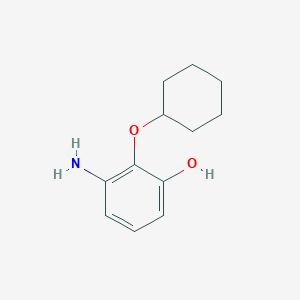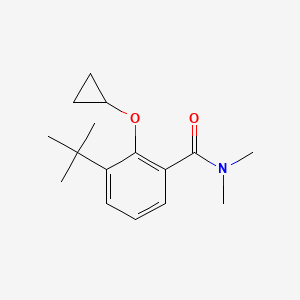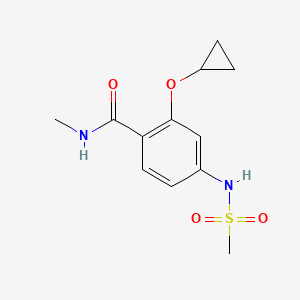
2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide typically involves the reaction of 4-aminobenzamide with cyclopropyl chloroformate to introduce the cyclopropoxy group. This is followed by the methylation of the amide nitrogen using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclopropoxy-N-methyl-2-(methylsulfonamido)benzamide
- 2-Cyclopropoxy-4-(methylsulfonamido)benzenesulfonamide
- N-(2-(Hydroxyamino)-2-oxo-1-(3’,4’,5’-trifluoro-[1,1’-biphenyl]-4-yl)ethyl)-4-(methylsulfonamido)benzamide
Uniqueness
2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group enhances its stability and reactivity compared to similar compounds. Additionally, the methylsulfonamido group contributes to its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H16N2O4S |
|---|---|
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
2-cyclopropyloxy-4-(methanesulfonamido)-N-methylbenzamide |
InChI |
InChI=1S/C12H16N2O4S/c1-13-12(15)10-6-3-8(14-19(2,16)17)7-11(10)18-9-4-5-9/h3,6-7,9,14H,4-5H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
SMZLUTMNDBMUPT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


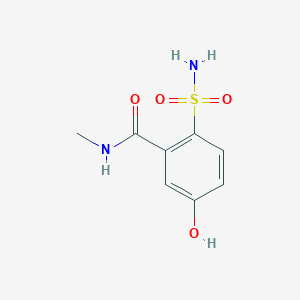
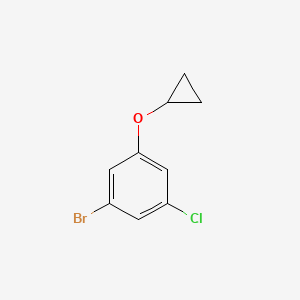
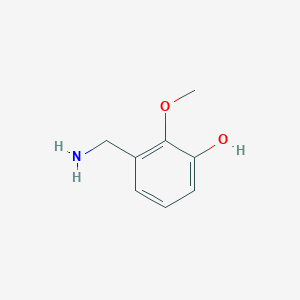
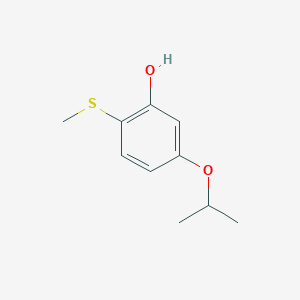
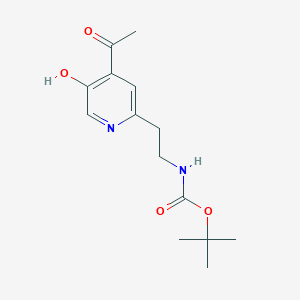
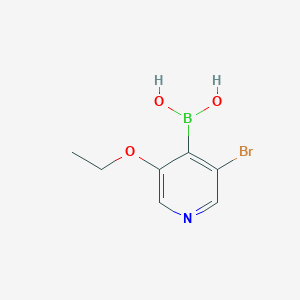
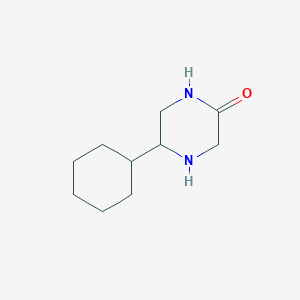

![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)

